1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and a suitable catalyst like aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Material Science: Use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Biological Pathways: It could influence signaling pathways, gene expression, or protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 1-(3-Bromobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 1-(3-Methylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Uniqueness
1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-8-4-7-17(14-18)21(26)25-11-9-15(10-12-25)13-19-23-20(24-27-19)16-5-2-1-3-6-16/h1-8,14-15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGDGVARGVCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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